molecular formula C17H5F19N2O5S B12007261 N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide

N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide

Cat. No.: B12007261
M. Wt: 710.3 g/mol
InChI Key: GRYMHPIWCVUSQW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound that features a benzothiazole moiety linked to a highly fluorinated polyether chain. This compound is notable for its unique combination of a heterocyclic aromatic structure and a perfluorinated segment, which imparts distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Fluorinated Polyether Chain: The highly fluorinated polyether chain is introduced via a nucleophilic substitution reaction, where the benzothiazole moiety reacts with a fluorinated polyether halide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate product with a suitable amine or amide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide undergoes various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

    Substitution: The fluorinated polyether chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted polyether derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide has diverse applications in scientific research:

    Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the benzothiazole moiety.

    Medicine: Explored for its antimicrobial and anticancer activities, leveraging the bioactive nature of the benzothiazole ring.

    Industry: Utilized in the development of advanced coatings and surface treatments, benefiting from the hydrophobic and oleophobic properties imparted by the fluorinated chain.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide involves interactions with various molecular targets:

    Molecular Targets: The benzothiazole moiety can interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: The compound may inhibit key enzymes involved in microbial metabolism or interfere with DNA replication in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-2,5,8,11-tetraoxatridecan-13-amide: Similar structure but lacks the trifluoromethyl group.

    N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(methyl)-2,5,8,11-tetraoxatridecan-13-amide: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(1,3-benzothiazol-2-yl)-1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12-hexadecafluoro-12-(trifluoromethyl)-2,5,8,11-tetraoxatridecan-13-amide enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C17H5F19N2O5S

Molecular Weight

710.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C17H5F19N2O5S/c18-9(10(19,20)21,7(39)38-8-37-5-3-1-2-4-6(5)44-8)40-11(22,23)12(24,25)41-13(26,27)14(28,29)42-15(30,31)16(32,33)43-17(34,35)36/h1-4H,(H,37,38,39)

InChI Key

GRYMHPIWCVUSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(C(F)(F)F)(OC(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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